molecular formula C8H7BrN2 B1525325 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-09-7

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1525325
CAS RN: 1190313-09-7
M. Wt: 211.06 g/mol
InChI Key: HKIGXGICTGVOBL-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (3-Br-6-Me-1H-Pyr[3,2-c]Pyr) is a heterocyclic compound that has been studied extensively due to its potential applications in organic synthesis and medicinal chemistry. It is a member of the pyrrolopyridine family of compounds, and is a valuable building block in the synthesis of a variety of other heterocyclic compounds.

Scientific Research Applications

Role in Heterocyclic Compound Synthesis

Research by Paudler and Dunham (1965) on nitrogen heterocyclic compounds revealed that the bromination of related structures like pyrrolo[1, 2-a]pyrazine leads to specific brominated derivatives, highlighting the reactivity patterns that could be relevant to compounds like 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (Paudler & Dunham, 1965).

Reaction Mechanisms and Synthetic Applications

Gao et al. (2007) described a cascade reaction sequence that might be analogous to reactions involving this compound, showcasing a method to synthesize novel pyrrolo[1,2-a]pyrimidine derivatives, indicating the versatility of brominated heterocycles in synthetic chemistry (Gao et al., 2007).

Advanced Material Synthesis

Monmoton et al. (2008) explored the synthesis of hyperbranched polyelectrolytes using brominated pyridine derivatives, which suggests potential applications of this compound in creating novel materials with unique properties (Monmoton et al., 2008).

Pharmacological Research

Wójcicka and Redzicka (2021) reviewed the biological activities of pyrrolo[3,4-c]pyridine derivatives, underscoring the pharmacological potential of such compounds. This review suggests that derivatives of this compound could be explored for various therapeutic applications, given the broad spectrum of biological activities associated with its structural analogs (Wójcicka & Redzicka, 2021).

Catalytic and Synthetic Methodologies

Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis that could potentially involve intermediates or targets similar to this compound. This method emphasizes the compound's relevance in developing green chemistry approaches for synthesizing heterocyclic compounds (Michlik & Kempe, 2013).

properties

IUPAC Name

3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXGICTGVOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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